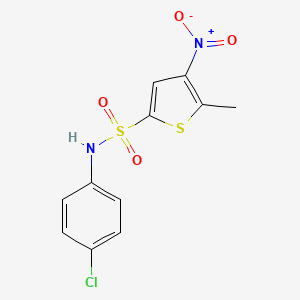![molecular formula C14H24N2O2 B12588471 4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol CAS No. 627521-04-4](/img/structure/B12588471.png)
4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol is a complex organic compound that features a phenol group substituted with a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenol and 2-aminoethanol.
Step 1: The phenol is first reacted with 2-aminoethanol under basic conditions to form 4-(2-hydroxyethylamino)phenol.
Step 2: The intermediate is then reacted with 1-hydroxy-2-methylpropan-2-amine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its structure allows it to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique structure makes it suitable for the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethylamino)phenol: A simpler analog with similar reactivity but fewer functional groups.
1-Hydroxy-2-methylpropan-2-amine: Another related compound with a similar structure but different functional groups.
Uniqueness
4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol is unique due to its combination of functional groups. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biomolecules compared to its simpler analogs.
Properties
CAS No. |
627521-04-4 |
|---|---|
Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
4-[2-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethylamino]ethyl]phenol |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,11-17)16-10-9-15-8-7-12-3-5-13(18)6-4-12/h3-6,15-18H,7-11H2,1-2H3 |
InChI Key |
SKVYGCLKIKQJBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCCNCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


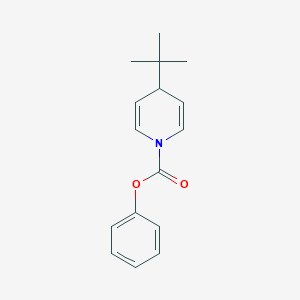
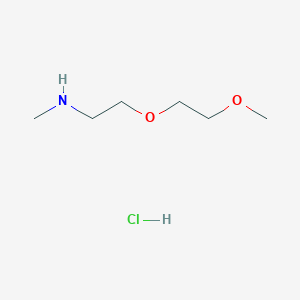
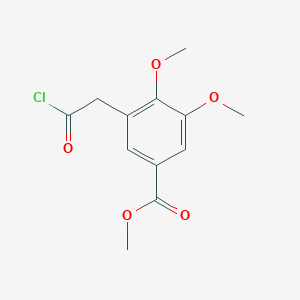
propanedinitrile](/img/structure/B12588399.png)
![Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]-](/img/structure/B12588406.png)
![5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole](/img/structure/B12588410.png)

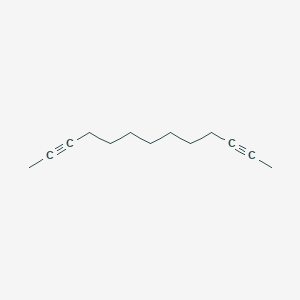

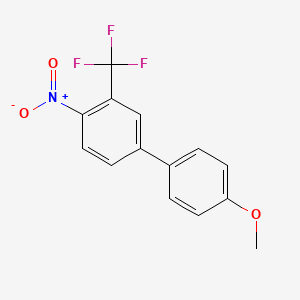
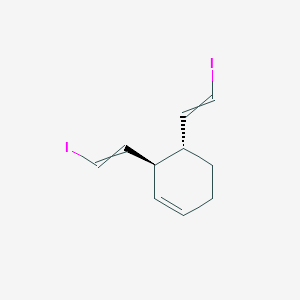
![1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl-](/img/structure/B12588459.png)
![5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione](/img/structure/B12588461.png)
